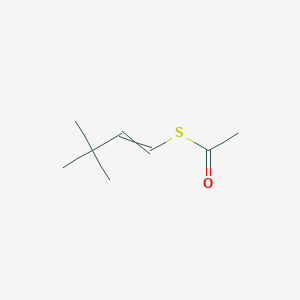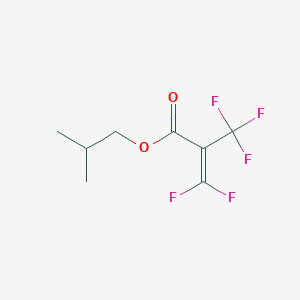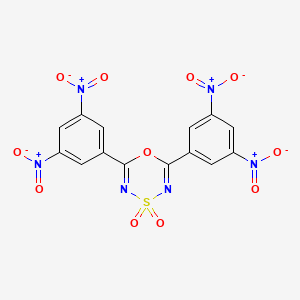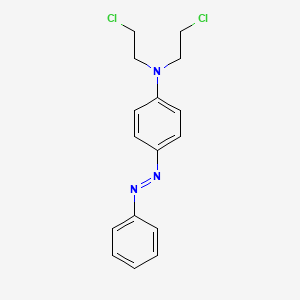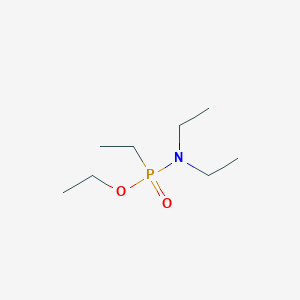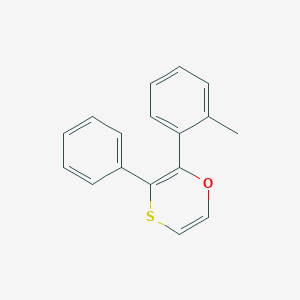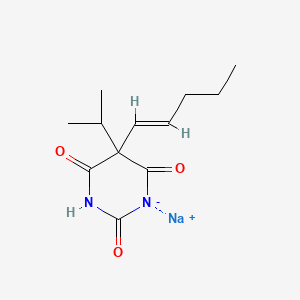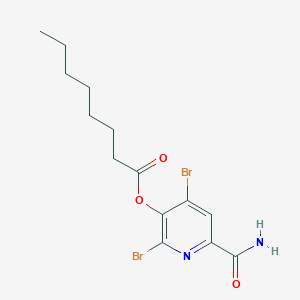
2,4-Dibromo-6-carbamoylpyridin-3-YL octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-carbamoylpyridin-3-YL octanoate is a chemical compound with the molecular formula C14H16Br2N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms, a carbamoyl group, and an octanoate ester group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-carbamoylpyridin-3-YL octanoate typically involves the bromination of 6-carbamoylpyridine followed by esterification with octanoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, under controlled temperature and pressure conditions. The esterification step involves the reaction of the brominated pyridine with octanoic acid in the presence of a dehydrating agent like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-carbamoylpyridin-3-YL octanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.
Hydrolysis: The major products are 6-carbamoylpyridine and octanoic acid.
Oxidation and Reduction: Products depend on the specific reagents and conditions used, leading to various oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-carbamoylpyridin-3-YL octanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-carbamoylpyridin-3-YL octanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atoms and carbamoyl group can form covalent bonds or non-covalent interactions with target molecules, leading to changes in their activity or function. The octanoate ester group may enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibromo-6-methylpyridine: Similar structure but with a methyl group instead of a carbamoyl group.
2,4-Dibromo-6-aminopyridine: Contains an amino group instead of a carbamoyl group.
2,4-Dibromo-6-hydroxypyridine: Features a hydroxyl group instead of a carbamoyl group.
Uniqueness
2,4-Dibromo-6-carbamoylpyridin-3-YL octanoate is unique due to the presence of both bromine atoms and a carbamoyl group on the pyridine ring, along with an octanoate ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
64354-27-4 |
|---|---|
Molekularformel |
C14H18Br2N2O3 |
Molekulargewicht |
422.11 g/mol |
IUPAC-Name |
(2,4-dibromo-6-carbamoylpyridin-3-yl) octanoate |
InChI |
InChI=1S/C14H18Br2N2O3/c1-2-3-4-5-6-7-11(19)21-12-9(15)8-10(14(17)20)18-13(12)16/h8H,2-7H2,1H3,(H2,17,20) |
InChI-Schlüssel |
WUGJZZUTOHAYGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OC1=C(N=C(C=C1Br)C(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)


